Comparative PTPN2/PTP1B Inhibitory Potency: Anticancer Agent 144 vs. ABBV-CLS-484
Anticancer agent 144 demonstrates sub-2.5 nM inhibitory activity against both PTPN2 and PTP1B in biochemical assays [1]. In comparison, the clinically advanced dual inhibitor ABBV-CLS-484 (osunprotafib) exhibits IC50 values of 1.8 nM for PTPN2 and 2.5 nM for PTP1B [2]. This places Anticancer agent 144 in a comparable potency range to a Phase I clinical candidate, making it a highly suitable tool compound for preclinical validation studies where clinical-grade potency is desired but clinical-stage compound access is restricted.
| Evidence Dimension | PTPN2 and PTP1B Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | <2.5 nM (PTPN2); <2.5 nM (PTP1B) |
| Comparator Or Baseline | ABBV-CLS-484: 1.8 nM (PTPN2), 2.5 nM (PTP1B) |
| Quantified Difference | Comparable low nanomolar range; Anticancer agent 144 exhibits sub-2.5 nM potency for both targets |
| Conditions | Biochemical enzyme inhibition assay; 10-point 3-fold dilution series in DMSO |
Why This Matters
This potency equivalence to a clinical-stage compound provides strong scientific justification for using Anticancer agent 144 as a surrogate tool in preclinical target validation and mechanism-of-action studies.
- [1] BindingDB BDBM723332. IC50: 2.5 nM for PTPN2 (Human) and PTP1B (Human). Binding Database. 2025. View Source
- [2] MedChemExpress. Osunprotafib (ABBV-CLS-484) Product Datasheet. 2025. View Source
